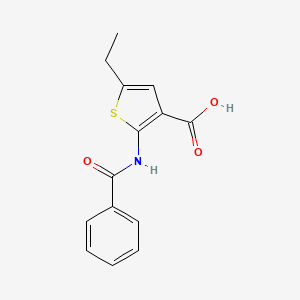

2-苯甲酰氨基-5-乙硫代吩-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to "2-Benzamido-5-ethylthiophene-3-carboxylic acid" involves cyclocondensation reactions and three-component reactions. For example, cyclocondensation of 2-aminothiophenols with 1,2-biselectrophiles in an aqueous medium leads to benzothiazole-2-carboxylates through a 5-endo-trig process, showing a selectivity switch depending on the reaction conditions and the medium used (Dhameliya et al., 2017). Additionally, the three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives yields N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, demonstrating a green synthesis approach (Sabbaghan & Hossaini, 2012).

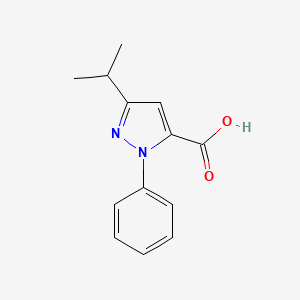

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic techniques. For instance, the crystal and molecular structure of a novel pyrazole derivative was analyzed, revealing a dihedral angle that confirms the twisted conformation between pyrazole and thiophene rings, highlighting the compound's structural complexity (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving the compound or its derivatives include cyclization reactions under basic conditions, leading to the formation of various heterocyclic compounds. For example, ethyl 2-benzoylthioureidothiophen-3-carboxylates undergo cyclization to produce new 2-aminothieno[2,3-d][1,3]thiazin-4-ones, showcasing the compound's reactivity and the possibility of generating diverse structures (Leistner et al., 1988).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and thermal stability, are crucial for understanding the compound's behavior in different environments. While specific studies on "2-Benzamido-5-ethylthiophene-3-carboxylic acid" were not found, related compounds exhibit diverse physical properties influenced by their molecular structure and substituents, which can be inferred for the compound .

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, photophysical properties, and potential for forming supramolecular assemblies, are significant for its application in synthesis and material science. For instance, the reactivity of related compounds with primary amines and the ability to undergo photochemical reactions have been documented, providing insights into their chemical behavior (Gable et al., 1997; Amati et al., 2010).

科学研究应用

1. 合成和生物活性

该化合物参与各种生物活性分子的合成。例如,它已用于合成新的噻吩[2,3-d]嘧啶,这些嘧啶对某些植物生长表现出抑制活性,表明潜在的农业应用 (Wang, Zheng, Liu, & Chen, 2010)。

2. 在环缩合反应中的作用

它在环缩合反应中起着重要作用,特别是在形成苯并噻唑-2-羧酸酯和苯并嗪-3-酮/苯并嗪-2,3-二酮中。这证明了它在有机化学中的用途,特别是在反应机理研究和复杂分子的合成中 (Dhameliya 等,2017)。

3. 药理学应用

由该化合物合成的乙基-2-氨基-1-苯甲酰氨基-4-氧代-5-(2-氧代-2-芳基乙亚烷基)吡咯烷-3-羧酸酯显示出潜在的药理活性,如抗自由基和抗炎活性,甚至在某些模型中具有抗缺氧作用 (Zykova 等,2016)。

4. 对人白细胞弹性蛋白酶的抑制活性

在药物化学领域,已合成并评估了该化合物的衍生物对人白细胞弹性蛋白酶(一种参与炎症反应的酶)的抑制活性 (Gütschow 等,1999)。

5. 抗菌特性

基于该化合物的 N-苄基取代的 2-氨基噻吩-3-甲酸衍生物已被合成并测试其抗菌活性,对某些细菌表现出良好的活性 (国际创新技术与探索工程杂志,2019)。

6. 在分析化学中的应用

它已被用于羧酸的荧光衍生化,表明它在分析化学中用于灵敏检测这些酸 (Narita & Kitagawa, 1989)。

属性

IUPAC Name |

2-benzamido-5-ethylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-2-10-8-11(14(17)18)13(19-10)15-12(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSMKWKWMFBYGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357766 |

Source

|

| Record name | 2-benzamido-5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzamido-5-ethylthiophene-3-carboxylic acid | |

CAS RN |

73696-46-5 |

Source

|

| Record name | 2-benzamido-5-ethylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)